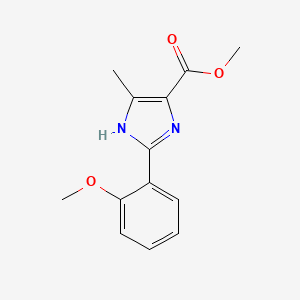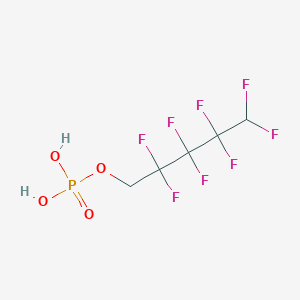
2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10Cl2O It is a derivative of benzene, where two chlorine atoms and one methoxy group are substituted at specific positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene typically involves the chlorination of 1,3-dimethylbenzene (m-xylene) followed by the introduction of a chloromethoxy group. One common method involves the reaction of 1,3-dimethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloro-1,3-dimethylbenzene. This intermediate is then reacted with chloromethyl methyl ether under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the reduction of the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent (e.g., ethanol or water) and under mild heating conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2-hydroxy-5-(chloromethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-chloro-5-(chloromethoxy)-1,3-dimethylquinone.
科学研究应用
2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems, including their toxicity and metabolic pathways.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of various industrial chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloromethoxy group can undergo metabolic activation to form reactive intermediates that can bind to nucleophilic sites in proteins or DNA, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-dimethylbenzene: A precursor in the synthesis of 2-Chloro-5-(chloromethoxy)-1,3-dimethylbenzene.
2-Chloro-5-(methoxymethyl)-1,3-dimethylbenzene: A similar compound with a methoxymethyl group instead of a chloromethoxy group.
2-Chloro-5-(chloromethyl)-1,3-dimethylbenzene: A compound with a chloromethyl group instead of a chloromethoxy group.
Uniqueness
This compound is unique due to the presence of both chlorine and chloromethoxy groups on the benzene ring, which imparts specific chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various fields of research and industry.
属性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
2-chloro-5-(chloromethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |
InChI 键 |
CJMZUDRSAUTOGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


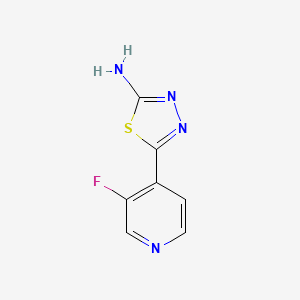
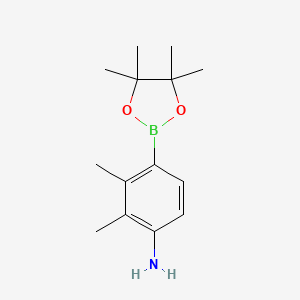
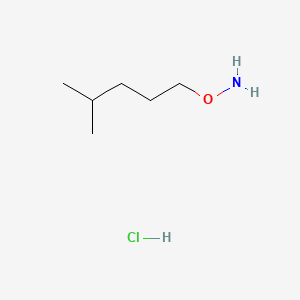

![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)

